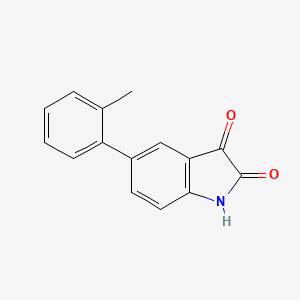

5-(o-Tolyl)indoline-2,3-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H11NO2 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

5-(2-methylphenyl)-1H-indole-2,3-dione |

InChI |

InChI=1S/C15H11NO2/c1-9-4-2-3-5-11(9)10-6-7-13-12(8-10)14(17)15(18)16-13/h2-8H,1H3,(H,16,17,18) |

InChI Key |

CCOSBLWNINPKQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=CC3=C(C=C2)NC(=O)C3=O |

Origin of Product |

United States |

Retrosynthetic Analysis and Strategic Design for the Synthesis of 5 O Tolyl Indoline 2,3 Dione

Disconnection Approaches for the Indoline-2,3-dione Core and its Synthesis

The fundamental approach to designing the synthesis of 5-(o-Tolyl)indoline-2,3-dione begins with the retrosynthetic analysis of the core indoline-2,3-dione (isatin) structure. ajrconline.orglkouniv.ac.inscribd.com Several classical and modern methods are available for the synthesis of the isatin (B1672199) scaffold. biomedres.usnih.govresearchgate.net

A primary disconnection of the target molecule breaks the C-C bond between the benzene (B151609) ring and the pyrrole-2,3-dione ring, and the N-C bond of the amide. This leads back to a substituted aniline (B41778) precursor. The most common and historically significant methods for isatin synthesis are the Sandmeyer, Stolle, and Gassman syntheses. biomedres.usijcrt.org

Sandmeyer Synthesis: This is one of the oldest and most widely used methods. scielo.brchemicalbook.com It involves the reaction of an aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide intermediate. researchgate.netajprd.com This intermediate is then cyclized in the presence of a strong acid, like concentrated sulfuric acid, to yield the isatin. researchgate.netajprd.com For the target molecule, this would conceptually start from 4-(o-tolyl)aniline.

Stolle Synthesis: This method provides an alternative route, particularly useful for N-substituted isatins. chemicalbook.com It involves the reaction of a secondary arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized using a Lewis acid such as aluminum chloride or boron trifluoride etherate. scielo.brajprd.com While adaptable, it's generally more suited for N-substituted analogs.

Gassman Synthesis: This approach involves the conversion of an aniline to a 3-methylthio-2-oxindole intermediate, which is subsequently oxidized to form the isatin. dergipark.org.trscielo.br This method is advantageous as it can accommodate a range of electron-donating and electron-withdrawing substituents on the aniline starting material. ijcrt.org

A tabular comparison of these primary synthetic routes is provided below:

| Synthesis Method | Key Reactants | Key Intermediates | Advantages | Limitations | Reference |

| Sandmeyer | Aniline, Chloral hydrate, Hydroxylamine HCl | Isonitrosoacetanilide | Well-established, good for simple analogs | Can have low yields for complex or m-substituted anilines | nih.govscielo.br |

| Stolle | Arylamine, Oxalyl chloride, Lewis acid | Chlorooxalylanilide | Good for N-substituted isatins | Requires anhydrous conditions, Lewis acid can be harsh | scielo.brajprd.com |

| Gassman | Aniline, t-Butyl hypochlorite, Methylthioacetic acid ester | 3-Methylthio-2-oxindole | Tolerates diverse substituents, good yields | Multi-step, involves odorous reagents | dergipark.org.trscielo.br |

Identification of Key Precursors and Synthon Equivalents for the 5-Substituted o-Tolyl Moiety

The critical step in synthesizing this compound is the introduction of the o-tolyl group at the C5 position of the isatin ring. This can be achieved through two main strategies:

Strategy 1: Synthesis from a Pre-functionalized Aniline

This approach involves starting with an aniline that already contains the o-tolyl group at the desired position (4-amino-2'-methylbiphenyl or a related precursor). This biphenyl (B1667301) aniline would then be subjected to one of the standard isatin synthesis methods described in section 2.1. The key challenge here lies in the synthesis of the substituted aniline itself.

Strategy 2: Post-functionalization of a Pre-formed Isatin Ring

This strategy involves first synthesizing a 5-substituted isatin that can be readily converted to the desired 5-o-tolyl derivative. A common and effective method for this is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.orglibretexts.orgmdpi.com

In this scenario, the retrosynthetic disconnection is at the C5-aryl bond of the target molecule. This leads to two key synthons: a 5-haloisatin (e.g., 5-bromoisatin (B120047) or 5-iodoisatin) and an o-tolylboronic acid or its ester equivalent.

5-Haloisatin Synthon: 5-Bromoisatin or 5-iodoisatin (B1210601) are common precursors. 5-Bromoisatin can be synthesized from 4-bromoaniline (B143363) using the Sandmeyer method. researchgate.net

o-Tolylboronic Acid Synthon: o-Tolylboronic acid is a commercially available reagent.

The Suzuki-Miyaura coupling reaction offers a powerful and versatile method for forming the C-C bond between the isatin core and the o-tolyl group. researchgate.netresearchgate.net The general reaction is shown below:

Where R¹-X is the 5-haloisatin and R²-B(OH)₂ is o-tolylboronic acid.

| Precursor | Synthon Equivalent | Corresponding Reaction | Reference |

| 5-Haloisatin (e.g., 5-Bromoisatin) | Electrophilic Aryl Partner | Suzuki-Miyaura Coupling | researchgate.netresearchgate.net |

| o-Tolylboronic Acid | Nucleophilic Aryl Partner | Suzuki-Miyaura Coupling | wikipedia.orglibretexts.org |

| 4-(o-Tolyl)aniline | Substituted Aniline Precursor | Sandmeyer Isatin Synthesis | researchgate.net |

Synthetic Methodologies and Chemo Enzymatic Approaches to 5 O Tolyl Indoline 2,3 Dione and Its Analogs

Classical and Established Routes for Isatin (B1672199) Core Construction Adapted for 5-(o-Tolyl)indoline-2,3-dione

Established methods for constructing the isatin core remain valuable for their reliability and scalability. These routes can be adapted to produce this compound by utilizing appropriately substituted aniline (B41778) precursors.

Sandmeyer Isatin Synthesis and its Regioselective Modifications

The Sandmeyer synthesis is a long-standing and widely used method for the preparation of isatins. osti.govresearchgate.netnih.gov The general process involves the reaction of an aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide intermediate. researchgate.net This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the isatin core. researchgate.netresearchgate.net

For the synthesis of this compound, the Sandmeyer reaction would commence with 4-amino-2'-methylbiphenyl (B72243) as the starting aniline derivative. The reaction proceeds in two key steps:

Formation of the Isonitrosoacetanilide: 4-amino-2'-methylbiphenyl is reacted with chloral hydrate and hydroxylamine to form N-(2'-methyl-[1,1'-biphenyl]-4-yl)-2-(hydroxyimino)acetamide.

Acid-Catalyzed Cyclization: The resulting isonitrosoacetanilide is then treated with concentrated sulfuric acid, which promotes an intramolecular electrophilic substitution to furnish this compound.

A significant advantage of this method is the inherent regioselectivity, as the substitution pattern of the final isatin is dictated by the structure of the starting aniline. However, the harsh acidic conditions and the use of stoichiometric reagents can limit the compatibility with sensitive functional groups on more complex analogs. Modifications to the classical procedure, such as using alternative cyclization acids like methanesulfonic acid or polyphosphoric acid, can sometimes improve yields and substrate scope, particularly for lipophilic or poorly soluble precursors. researchgate.net

Table 1: Key Steps in the Sandmeyer Synthesis of this compound

| Step | Reactants | Key Intermediate | Product |

| 1 | 4-amino-2'-methylbiphenyl, Chloral hydrate, Hydroxylamine hydrochloride | N-(2'-methyl-[1,1'-biphenyl]-4-yl)-2-(hydroxyimino)acetamide | - |

| 2 | N-(2'-methyl-[1,1'-biphenyl]-4-yl)-2-(hydroxyimino)acetamide, Concentrated H₂SO₄ | - | This compound |

Stollé Synthesis and Precursor Assembly for 5-Substituted Isatins

The Stollé synthesis provides an alternative route to isatins and is particularly useful for N-substituted derivatives. The method involves the reaction of a secondary aniline with oxalyl chloride to form an N-aryl-N-alkyloxamic acid chloride, which then undergoes an intramolecular Friedel-Crafts acylation in the presence of a Lewis acid to yield the corresponding isatin.

To adapt this method for this compound, a primary aniline, 4-amino-2'-methylbiphenyl, would first be reacted with oxalyl chloride to form the corresponding chlorooxalylanilide intermediate. This intermediate is then subjected to cyclization using a Lewis acid such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃). The electrophilic aromatic substitution will preferentially occur at the position para to the activating amino group, leading to the desired 5-substituted isatin.

The Stollé synthesis can be advantageous as it often proceeds under milder conditions than the Sandmeyer synthesis, although the yields can sometimes be modest. The precursor, 4-amino-2'-methylbiphenyl, can be assembled through standard cross-coupling reactions, such as the Suzuki or Negishi coupling, between a protected 4-bromoaniline (B143363) derivative and o-tolylboronic acid or an o-tolylzinc reagent, respectively.

Direct Cyclization and Condensation Reactions for Indoline-2,3-dione Ring Closure

Direct cyclization strategies offer a more convergent approach to the indoline-2,3-dione ring system. These methods typically involve the construction of a precursor that already contains the necessary atoms for the heterocyclic ring, followed by a ring-closing reaction.

For the synthesis of this compound, a potential approach would involve the condensation of 4-(o-tolyl)aniline with a suitable three-carbon electrophile that can provide the C2 and C3 carbonyl groups. For instance, reaction with diethylketomalonate (Martinet synthesis) could be explored, although this method is known to have limitations in terms of regioselectivity with certain substituted anilines.

Another approach involves the intramolecular acylation of an N-arylformamide derivative. This has been achieved using palladium catalysis to activate an aryl C-H bond for the cyclization, providing an array of isatins in good yields. nih.gov Applying this to the target molecule would require the synthesis of a formyl-N-(2'-methyl-[1,1'-biphenyl]-4-yl)formamide precursor.

Modern Catalytic Strategies for Introducing the o-Tolyl Moiety at the C-5 Position

Modern catalytic methods provide powerful tools for the late-stage functionalization of the isatin core, allowing for the introduction of the o-tolyl group at the C-5 position with high efficiency and selectivity. These methods often offer milder reaction conditions and broader functional group tolerance compared to classical approaches.

Palladium-Catalyzed Direct C-H Arylation Reactions

Palladium-catalyzed direct C-H arylation has emerged as a powerful strategy for the formation of carbon-carbon bonds, obviating the need for pre-functionalized starting materials. nih.govnih.gov In the context of synthesizing this compound, this could be achieved through the direct C-H arylation of the isatin core at the C-5 position with an appropriate o-tolyl source.

A plausible route would involve the reaction of isatin (or an N-protected derivative) with an o-tolyl halide (e.g., 2-iodotoluene (B57078) or 2-bromotoluene) in the presence of a palladium catalyst, a suitable ligand, and a base. The directing effect of the C4-carbonyl group and the inherent reactivity of the C-5 position of the isatin ring can favor arylation at this site.

Alternatively, a Suzuki-Miyaura cross-coupling reaction between a 5-haloisatin (e.g., 5-bromoisatin (B120047) or 5-iodoisatin) and o-tolylboronic acid offers a highly reliable and versatile method. osti.govnih.gov This reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst, in the presence of a phosphine (B1218219) ligand and a base. Steric hindrance from the ortho-methyl group on the boronic acid can influence the reaction kinetics, potentially requiring longer reaction times or higher temperatures compared to less hindered boronic acids. osti.gov

Table 2: Comparison of Palladium-Catalyzed Routes to this compound

| Method | Isatin Precursor | Tolyl Source | Key Reagents | Advantages | Potential Challenges |

| Direct C-H Arylation | Isatin / N-Protected Isatin | o-tolyl halide | Pd catalyst, ligand, base | Atom economy, fewer synthetic steps | Regioselectivity, steric hindrance |

| Suzuki-Miyaura Coupling | 5-Haloisatin | o-tolylboronic acid | Pd catalyst, ligand, base | High yields, broad functional group tolerance | Requires pre-functionalized isatin |

Copper-Mediated Cross-Coupling Methodologies

Copper-mediated cross-coupling reactions, such as the Ullmann condensation and the Chan-Lam coupling, provide a complementary approach to palladium-catalyzed methods for the formation of aryl-carbon bonds. wikipedia.orgorganic-chemistry.orgnih.gov

The Ullmann reaction traditionally involves the coupling of an aryl halide with a nucleophile in the presence of stoichiometric copper at high temperatures. wikipedia.org Modern variations utilize catalytic amounts of copper with appropriate ligands, allowing for milder reaction conditions. For the synthesis of this compound, a copper-catalyzed coupling between 5-iodoisatin (B1210601) and an o-tolyl nucleophile could be envisioned, although C-C bond formation via Ullmann-type reactions is less common than C-N and C-O bond formation.

The Chan-Lam coupling reaction typically involves the copper-catalyzed coupling of a boronic acid with an N-H or O-H containing substrate. nih.govnih.gov While primarily used for C-N and C-O bond formation, extensions to C-C bond formation have been reported. A potential, though less conventional, application could be the coupling of isatin (acting as a carbon nucleophile at C-5 under specific conditions) with o-tolylboronic acid. However, the direct C-H arylation of isatins using copper catalysis is a developing area. A more established copper-mediated approach would likely involve a coupling reaction with a pre-functionalized isatin derivative.

Photo- or Electrocatalytic Approaches to C-C Bond Formation

The formation of the C5-aryl bond in this compound represents a key synthetic challenge that can be addressed by modern photo- and electrocatalytic methods. These techniques offer mild and efficient alternatives to traditional cross-coupling reactions for forging carbon-carbon bonds.

Photocatalysis utilizes visible light to initiate chemical transformations via single-electron transfer (SET) or energy transfer pathways, enabling the generation of radical intermediates under gentle conditions. researchgate.net While direct photocatalytic C-H arylation of the isatin C5-position is a developing area, a more established strategy would involve a photocatalytic cross-coupling reaction. For instance, a 5-halo-isatin (e.g., 5-bromoindoline-2,3-dione) could be coupled with o-tolylboronic acid or a related organometallic reagent using a suitable photoredox catalyst. This approach avoids the need for high temperatures and stoichiometric metallic reagents often required in traditional thermal cross-coupling.

Electrocatalysis employs an electric current to drive redox reactions, providing a powerful and "reagent-free" method for bond formation. The synthesis of the isatin core itself can be achieved electrochemically. For example, an electrocatalytic C-H oxidation followed by intramolecular C-N bond formation of 2'-aminoacetophenones has been reported to produce various isatin derivatives in good yields. A highly enantioselective synthesis of C2-quaternary indolin-3-ones from 2-arylindoles has also been achieved by combining anodic oxidation with organocatalysis. irapa.org

For the specific synthesis of 5-arylisatins, an electrochemical cross-coupling approach is highly plausible. Similar to the photocatalytic strategy, this would likely involve the electrochemical reduction of a 5-halo-isatin in the presence of a nickel or palladium catalyst and an aryl coupling partner. This method generates the active low-valent metal catalyst in situ, minimizing waste and offering precise control over the reaction potential.

| Reaction Type | Precursors | Catalyst/Mediator | Key Features | Potential Application for Target Compound |

| Photocatalytic Cross-Coupling | 5-Bromoindoline-2,3-dione, o-Tolylboronic acid | Ir or Ru-based photocatalyst, Ni salt | Mild conditions, visible light driven, high functional group tolerance. | Formation of the C5-o-tolyl bond. |

| Electrocatalytic C-N Cyclization | Substituted 2'-aminoacetophenone | n-Bu₄NI (electrolyte/mediator) | Eco-friendly, avoids external chemical oxidants. biomedres.us | Formation of the isatin core from an acyclic precursor. |

| Electrocatalytic Cross-Coupling | 5-Bromoindoline-2,3-dione, o-Tolylboronic acid | Ni or Pd catalyst, sacrificial anode | In situ catalyst generation, precise reaction control. | Formation of the C5-o-tolyl bond. |

Multicomponent Reaction (MCR) Strategies for the Expedient Synthesis of this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and rapid generation of molecular complexity. organic-chemistry.org While MCRs are frequently employed using isatin as a key building block for constructing complex spiro- and fused-heterocyclic systems, their application for the de novo synthesis of the isatin core itself is less common but holds significant potential. nih.govimist.ma

An expedient MCR strategy for this compound could be envisioned starting from simple, acyclic precursors. For example, a reaction involving a derivative of 4-amino-3-methylbiphenyl (B43380) (as the precursor for the aniline portion), an oxalate (B1200264) derivative (for the C2 and C3 carbons), and a third component to facilitate cyclization could potentially assemble the core structure in a single pot.

Although direct MCR syntheses of 5-arylisatins are not well-documented, the power of this approach is evident in the vast number of complex molecules derived from isatins. For instance, the three-component reaction of isatins, malononitrile, and various active methylene (B1212753) compounds is widely used to generate diverse and pharmacologically relevant scaffolds. ekb.eg This demonstrates the synthetic utility of the isatin core in MCRs and underscores the potential for developing novel MCRs for its own expedient synthesis.

Sustainable and Green Chemistry Principles in the Synthesis of this compound

Adherence to green chemistry principles is paramount in modern synthetic chemistry. The synthesis of this compound can be made more sustainable by focusing on alternative solvents, energy sources, and catalytic systems.

Solvent-Free and Aqueous Medium Reactions

Replacing volatile organic compounds (VOCs) with environmentally benign alternatives like water or eliminating solvents entirely is a key goal of green chemistry. The synthesis of isatin derivatives has been successfully demonstrated in aqueous media. For example, MCRs involving isatins to produce cyclopentatriazine derivatives have been performed in water at room temperature, simplifying work-up procedures and reducing environmental impact. ekb.eg

Solvent-free reactions, often facilitated by grinding or heating, represent another powerful green approach. Knoevenagel condensation reactions on the C3-carbonyl of isatin derivatives to produce 5-isatinylidenerhodanine derivatives have been achieved in good yields without any solvent or catalyst, often with microwave assistance. nih.gov

Microwave-Assisted and Mechanochemical Synthesis

Alternative energy sources can dramatically improve the efficiency and sustainability of chemical reactions. Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to significant reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating. The synthesis of N-arylisatins and other derivatives has been effectively achieved using microwave assistance, reducing reaction times from hours to mere minutes. biomedres.us This method is particularly suitable for high-speed synthesis and library generation.

Mechanochemistry , which uses mechanical force (e.g., ball milling) to induce chemical reactions, is a burgeoning field in green synthesis. This solvent-free technique can promote reactions between solids, often at room temperature, minimizing waste and energy consumption. The application of high-speed ball milling has been explored for reactions involving isatin, such as the asymmetric aldol (B89426) reaction, demonstrating the potential of this technology to make the synthesis of isatin derivatives more sustainable.

| Method | Reactants | Conditions | Time | Yield | Reference |

| Microwave-Assisted | Methyl-2-oxo(phenylamino)acetate, Aryne precursor | NaHCO₃, NaX zeolite, MW (560 W) | 4-10 min | 65-94% | biomedres.us |

| Microwave-Assisted | Isatin, Alkyl Halide | K₂CO₃, DMF (drops), MW | 2-15 min | 70-98% | |

| Solvent-Free (MW) | Isatin, Rhodanine | Microwave irradiation | 1-2 min | 85-95% | nih.gov |

| Mechanochemical | Isatin, Acetone | High-Speed Ball Milling | N/A | N/A |

Biocatalytic Transformations and Enzymatic Approaches

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, aqueous conditions. While the biocatalytic synthesis of the isatin core is still an emerging field, several related transformations highlight its potential.

The biodegradation of indole (B1671886) in microorganisms can proceed via oxidation to intermediate products including isatin, indicating that enzymes capable of performing this transformation exist in nature. For example, monooxygenase and dioxygenase enzymes are known to hydroxylate the indole ring, which can lead to the formation of the isatin scaffold. researchgate.net Chloroperoxidases from Streptomyces and Pseudomonas species have been shown to oxidize indole to isatin. researchgate.net

Furthermore, enzymes can be used to perform selective transformations on the isatin molecule. A crude extract from earthworms has been reported as an effective biocatalyst for the asymmetric cross-aldol reaction between isatins and simple ketones, showcasing the potential for green, enzymatic modifications of the isatin core. biomedres.us The development of engineered enzymes or the discovery of novel microbial pathways could pave the way for a truly green and sustainable biocatalytic synthesis of this compound in the future.

Chemical Transformations and Functionalization Strategies of 5 O Tolyl Indoline 2,3 Dione

Reactivity at the Carbonyl Centers (C-2 and C-3) of the Indoline-2,3-dione Ring

The vicinal dicarbonyl arrangement in the five-membered ring is a hallmark of the isatin (B1672199) scaffold, conferring a rich and diverse reactivity. wikipedia.org The C-3 ketone is typically more electrophilic and reactive towards nucleophiles than the C-2 amide carbonyl. This difference in reactivity allows for selective transformations at the C-3 position. thieme-connect.com

Nucleophilic Addition Reactions and Condensation Processes (e.g., Knoevenagel, Schiff Base Formation)

The C-3 carbonyl group of the indoline-2,3-dione core readily undergoes condensation reactions with active methylene (B1212753) compounds and primary amines.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a weak base. acs.org The isatin scaffold, particularly the C-3 ketone, is an excellent substrate for Knoevenagel condensation. fao.orgwright.edu The reaction typically proceeds by nucleophilic addition of the carbanion derived from the active methylene compound to the C-3 carbonyl, followed by dehydration to yield an α,β-unsaturated product. acs.orgbiomedres.us While this is a characteristic reaction of isatins, specific studies detailing the Knoevenagel condensation of 5-(o-Tolyl)indoline-2,3-dione with various active methylene partners are not extensively documented in the surveyed literature.

| Active Methylene Compound | Typical Catalyst | Product Class | Reference |

|---|---|---|---|

| Malononitrile | Piperidinium acetate | 2-(2-Oxoindolin-3-ylidene)malononitrile derivatives | fao.orgresearchgate.net |

| Ethyl cyanoacetate | Sulfonic acid functionalized silica | Ethyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate derivatives | researchgate.net |

| Cyclohexane-1,3-dione | Piperidinium acetate | 2-(2-Oxoindolin-3-ylidene)cyclohexane-1,3-dione derivatives | fao.org |

| Malonic acid (Doebner modification) | Pyridine | (2-Oxoindolin-3-ylidene)acetic acid derivatives (after decarboxylation) | acs.org |

Schiff Base Formation: The reaction of the C-3 carbonyl of isatin derivatives with primary amines or hydrazides yields Schiff bases, also known as imines or hydrazones. rsc.orgacs.org This condensation is a fundamental transformation, forming a C=N double bond at the C-3 position. rsc.orgorganic-chemistry.org These derivatives are significant intermediates in the synthesis of various heterocyclic compounds and have been widely studied for their biological activities. wikipedia.orgorganic-chemistry.org Although a foundational reaction for the isatin nucleus, specific examples detailing the synthesis of Schiff bases from this compound could not be identified in the available literature.

Reductions and Oxidations Involving the Carbonyl Groups

The carbonyl groups of the isatin scaffold can be selectively reduced or the entire ring system can be oxidized, leading to significant structural modifications.

Reductions: The selective reduction of isatin derivatives is a powerful tool for generating diverse molecular scaffolds such as indolin-3-ones, 3-hydroxy-2-oxindoles, and indolines. rjpbcs.comnih.govirapa.org The choice of reducing agent and reaction conditions dictates the outcome. rjpbcs.comnih.gov For instance, catalytic systems like B(C₆F₅)₃ with hydrosilanes have been shown to achieve highly chemoselective reduction of the C-2 amide carbonyl to furnish indolin-3-ones, or reduction of both carbonyls to yield indolines. fao.orgrjpbcs.comnih.govnih.gov The reduction of the C-3 ketone to a hydroxyl group, forming a 3-hydroxy-2-oxindole, can be accomplished with milder reducing agents like sodium borohydride. irapa.org While these methodologies are well-established for various substituted isatins, specific protocols optimized for this compound are not explicitly detailed in the reviewed sources.

Oxidations: The isatin ring can undergo oxidative cleavage of the C2-C3 bond. nih.gov Oxidation of isatin with agents like chromic acid or hydrogen peroxide can yield isatoic anhydride. nih.govirapa.orgicm.edu.pl More recent methods have explored the use of Oxone for this transformation on various indole (B1671886) derivatives. organic-chemistry.org Additionally, iodine-promoted oxidative cleavage has been used to convert indoles into quinazolin-4(3H)-ones. acs.org This transformation fundamentally alters the heterocyclic core, providing access to different classes of compounds. Specific examples of the oxidation of this compound were not found.

Ring Expansion and Contraction Reactions Modifying the Indoline-2,3-dione Scaffold

Reactivity at the N-1 Position of this compound

The nitrogen atom at the N-1 position of the indoline-2,3-dione ring possesses an acidic proton and can act as a nucleophile upon deprotonation. This allows for a variety of substitution reactions, including alkylation, acylation, and arylation, which are crucial for diversifying the isatin scaffold. researchgate.neticm.edu.pl

N-Alkylation and N-Acylation for Derivatization

N-Alkylation: The N-H proton of isatin is sufficiently acidic to be removed by common bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The resulting isatin anion is a potent nucleophile that readily reacts with alkyl halides or other alkylating agents to form N-alkylated derivatives. Microwave-assisted protocols have been developed to accelerate this reaction. N-alkylation is a fundamental step in the synthesis of many biologically active isatin derivatives, as it allows for the introduction of various functional groups and modulates the compound's properties. wright.edu

N-Acylation: Similar to alkylation, the N-1 position can be acylated using acylating agents such as acyl chlorides or anhydrides, typically after deprotonation with a suitable base. irapa.orgicm.edu.pl N-acylation introduces a carbonyl group directly attached to the ring nitrogen, which can influence the electronic character of the heterocyclic system. While N-alkylation and N-acylation are standard transformations for the isatin core, specific examples with detailed conditions and yields for this compound have not been specifically reported in the literature surveyed. researchgate.net

| Reaction Type | Reagent | Typical Conditions | Product Class | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., R-Br) | Base (K₂CO₃ or Cs₂CO₃), DMF or NMP, MW or conventional heating | 1-Alkyl-indoline-2,3-diones | |

| N-Acylation | Acyl chloride (e.g., RCOCl) | Base (e.g., NaH), reflux | 1-Acyl-indoline-2,3-diones | irapa.org |

| N-Arylation | Triaryl bismuth reagent | Copper catalyst, reflux | 1-Aryl-indoline-2,3-diones | |

| N-Arylation | Aryl halide (e.g., Ar-Br) | Palladium catalyst, phosphine (B1218219) ligand, base (NaOt-Bu) | 1-Aryl-indoline-2,3-diones |

N-Arylation and N-Heteroarylation Reactions

N-Arylation: The introduction of an aryl group at the N-1 position is a valuable transformation for creating compounds with potential applications in medicinal chemistry and materials science. nih.gov Methods for the N-arylation of indoles and related heterocycles often employ transition-metal catalysis, such as the Buchwald-Hartwig amination, which uses a palladium catalyst with a suitable phosphine ligand to couple the N-H bond with an aryl halide. nih.gov An alternative method involves the use of triaryl bismuth reagents in the presence of a copper catalyst. Notably, the synthesis of N-(o-tolyl)isatin from the parent isatin using such a bismuth reagent has been explicitly described, demonstrating the feasibility of introducing a tolyl group onto the isatin nitrogen. This precedent suggests that similar conditions could be applicable for the N-arylation of already substituted isatins, including the 5-(o-tolyl) derivative, with different arylating agents.

N-Heteroarylation: The coupling of a heteroaryl group to the N-1 position of the isatin ring is also a synthetically important reaction. The methodologies are often similar to those used for N-arylation, relying on metal-catalyzed cross-coupling reactions. nih.gov These reactions expand the chemical space accessible from the isatin scaffold. However, specific literature detailing the N-heteroarylation of this compound is scarce.

Electrophilic and Nucleophilic Substitution on the Indoline (B122111) Core and o-Tolyl Moiety

The dual aromatic nature of this compound, comprising the indoline core and the o-tolyl substituent, presents a complex yet intriguing substrate for substitution reactions. The reactivity is governed by the electronic properties of both ring systems. The indoline-2,3-dione moiety is generally considered electron-deficient due to the two carbonyl groups, which deactivates its benzene (B151609) ring toward electrophilic attack. Conversely, the o-tolyl group is electron-rich due to the activating effect of the methyl group.

Halogenation, Nitration, and Sulfonation of the Aromatic Ring

Electrophilic aromatic substitution (SEAr) on the this compound scaffold can theoretically occur on either the indoline ring or the o-tolyl ring. The regiochemical outcome is dictated by the directing effects of the existing substituents and the reaction conditions.

In contrast, the o-tolyl ring is activated by the ortho- and para-directing methyl group. This makes the positions para and ortho to the methyl group (and meta and para to the indoline substituent) susceptible to electrophilic attack. Therefore, a competition arises between substitution at the C7 position of the deactivated indoline ring and substitution on the activated o-tolyl ring. The specific conditions of the reaction (reagent, catalyst, temperature) would likely determine the product distribution.

Halogenation: Treatment with halogenating agents such as N-bromosuccinimide (NBS) or molecular bromine (Br₂) in the presence of a Lewis acid would likely lead to a mixture of products. Bromination could occur at the C7 position of the indoline core or on the o-tolyl ring, likely para to the methyl group due to steric hindrance at the ortho positions.

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, is a classic electrophilic substitution. For general indole systems, nitration can be complex, but for the deactivated isatin core, substitution on the benzene ring is expected. umn.edu Given the competing reactivity, nitration could yield the 7-nitro derivative of the indoline core or nitro-substitution on the o-tolyl ring.

Sulfonation: Sulfonation of isatin can be achieved using chlorosulfonic acid, typically yielding the 5-sulfonyl derivative. nih.gov For this compound, where the 5-position is blocked, sulfonation with fuming sulfuric acid would likely target the C7 position of the indoline ring or the activated positions on the o-tolyl moiety.

| Reaction | Reagent/Conditions | Expected Major Product(s) |

| Halogenation | Br₂, FeBr₃ | 7-Bromo-5-(o-tolyl)indoline-2,3-dione and/or 5-(4-Bromo-2-methylphenyl)indoline-2,3-dione |

| Nitration | HNO₃, H₂SO₄ | 7-Nitro-5-(o-tolyl)indoline-2,3-dione and/or 5-(2-Methyl-4-nitrophenyl)indoline-2,3-dione |

| Sulfonation | SO₃, H₂SO₄ | This compound-7-sulfonic acid and/or 4-(2,3-Dioxoindolin-5-yl)-3-methylbenzenesulfonic acid |

Functionalization of the Methyl Group within the o-Tolyl Moiety

The methyl group on the o-tolyl moiety represents a benzylic position, which is amenable to a variety of functionalization reactions, primarily through radical pathways. wisc.edu

Radical Halogenation: Benzylic bromination can be selectively achieved using N-bromosuccinimide (NBS) with a radical initiator like AIBN (azobisisobutyronitrile) or under photochemical conditions (hν). youtube.com This would convert the methyl group into a bromomethyl group, creating a valuable synthetic handle for subsequent nucleophilic substitution reactions.

Oxidation: The benzylic methyl group can be oxidized to various oxidation states. Mild oxidizing agents could potentially yield the corresponding aldehyde (formyl group), while stronger conditions, for instance using potassium permanganate (B83412) (KMnO₄) or chromic acid, could lead to the carboxylic acid.

| Reaction | Reagent/Conditions | Product Structure |

| Benzylic Bromination | NBS, AIBN, CCl₄, reflux | 5-(2-(Bromomethyl)phenyl)indoline-2,3-dione |

| Benzylic Oxidation | KMnO₄, heat | 2-(2,3-Dioxoindolin-5-yl)benzoic acid |

Pericyclic Reactions and Rearrangements Involving the this compound System

The isatin scaffold is not a classic substrate for pericyclic reactions like Diels-Alder cycloadditions in its native state. However, it serves as an excellent precursor for generating dipoles for 1,3-dipolar cycloadditions and can undergo significant molecular rearrangements. wikipedia.org

1,3-Dipolar Cycloaddition: Isatin derivatives can react with amino acids (such as sarcosine (B1681465) or L-proline) to generate an intermediate azomethine ylide in situ. nih.gov This 1,3-dipole can then be trapped by various dipolarophiles (e.g., activated alkenes or alkynes) in a [3+2] cycloaddition reaction. This powerful strategy allows for the diastereoselective and enantioselective synthesis of complex spiro-pyrrolidine oxindoles, which are important structures in medicinal chemistry. nih.govresearchgate.net Applying this to this compound would provide a pathway to novel, highly substituted spirocyclic systems.

Ring Expansion Reactions: Isatins are known to undergo ring expansion reactions to form quinoline (B57606) derivatives. nih.gov For instance, reaction with α-aryldiazomethanes generated in situ can lead to a regioselective ring expansion, yielding viridicatin (B94306) alkaloid scaffolds. researchgate.net Another notable rearrangement is the reaction with amino uracils, which proceeds via cleavage of the isatin C–N bond followed by ring expansion to form isoxazoloquinoline frameworks. rsc.org These transformations highlight the potential of the 5-(o-tolyl) derivative to serve as a building block for larger, more complex heterocyclic systems.

Exploration of Stereoselective and Regioselective Derivatization Pathways

Achieving selectivity is a cornerstone of modern synthetic chemistry, and the this compound structure offers multiple avenues for selective transformations.

Regioselectivity: As discussed in section 4.3.1, electrophilic substitution presents a challenge in regioselectivity. The choice of catalyst and reaction conditions can be tuned to favor substitution on either the indoline nucleus (at C7) or the o-tolyl ring. For instance, sterically bulky Lewis acids might favor substitution on the less hindered tolyl ring, while conditions promoting coordination to the isatin carbonyls could direct reactivity to the C7 position. The development of protocols for the regioselective C-H functionalization of indole systems is an active area of research, and these methods could be applied to achieve selective arylation or alkylation. mdpi.combeilstein-journals.org

Stereoselectivity: The most significant site for introducing stereochemistry is the C3-carbonyl group. This ketone is highly electrophilic and readily participates in a range of nucleophilic addition and condensation reactions.

Aldol (B89426) and Related Reactions: The C3-carbonyl can react with enolates or enolizable ketones/aldehydes in aldol-type reactions to form 3-substituted-3-hydroxyindolin-2-ones. nih.gov The use of chiral catalysts (organocatalysts or metal complexes) can render these additions highly enantioselective, establishing a quaternary stereocenter at the C3 position.

Addition of Organometallic Reagents: Grignard or organolithium reagents add to the C3-ketone to generate tertiary alcohols with high levels of stereocontrol, depending on the reagent and conditions.

Catalytic Asymmetric Addition: The enantioselective addition of various nucleophiles, such as pyrroles, to the C3-carbonyl of isatins has been achieved using chiral indium(III) complexes as catalysts, affording products with high enantiomeric excess. nih.gov This approach could be directly applicable to the 5-(o-tolyl) derivative to create optically active 3-substituted-3-hydroxyoxindoles.

These stereoselective transformations are pivotal as they allow for the construction of complex, three-dimensional molecules from a planar starting material, which is of great interest for the development of new biologically active compounds.

Advanced Spectroscopic and Structural Elucidation of 5 O Tolyl Indoline 2,3 Dione and Its Novel Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis of Reaction Products

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of 5-(o-Tolyl)indoline-2,3-dione. Its primary strength lies in the ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of the elemental composition and thus the precise molecular formula. For this compound (C₁₅H₁₁NO₂), the expected exact mass of the molecular ion [M]⁺• would be calculated and compared against the experimental value to confirm its composition.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments on the isolated molecular ion provide critical structural information through the analysis of its fragmentation pathways. The fragmentation of isatin (B1672199) derivatives is well-characterized and typically initiated by the loss of neutral molecules like carbon monoxide (CO). For this compound, the fragmentation is expected to follow a predictable pattern, providing corroborative evidence for the proposed structure.

A plausible fragmentation pathway for this compound would begin with the sequential loss of the two carbonyl groups, a hallmark of the isatin core. The initial loss of a CO molecule from the C2 position (α-cleavage) would yield a characteristic fragment ion. This is often followed by the loss of a second CO molecule. Subsequent fissions would likely involve the tolyl substituent and the remaining indole (B1671886) structure. The analysis of these fragments allows for the precise localization of the substituent on the isatin core.

Table 1: Predicted HRMS Fragmentation Data for this compound

| Fragment Ion Structure | Proposed Fragmentation Step | Calculated Exact Mass (m/z) |

| [C₁₅H₁₁NO₂]⁺• (Molecular Ion) | Ionization | 237.0784 |

| [C₁₄H₁₁NO]⁺• | [M - CO]⁺• | 209.0835 |

| [C₁₃H₁₁N]⁺• | [M - 2CO]⁺• | 181.0886 |

| [C₁₄H₁₀]⁺• | [M - CO - HCN]⁺• | 178.0777 |

| [C₇H₇]⁺ | Cleavage of tolyl group | 91.0542 |

Note: The data in this table is predictive and based on established fragmentation patterns of isatin derivatives.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Assignment (e.g., 2D COSY, HSQC, HMBC, NOESY)

While 1D ¹H and ¹³C NMR provide initial information, multidimensional NMR techniques are crucial for the definitive assignment of all proton and carbon signals in this compound, especially for distinguishing between isomers.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the N-H proton (typically a broad singlet), three protons on the isatin aromatic ring, four protons on the tolyl ring, and a singlet for the tolyl methyl group. The ¹³C NMR spectrum would show signals for the two carbonyl carbons (C2 and C3), and the remaining aromatic carbons. The substitution at C5 influences the chemical shifts of the adjacent protons (H4 and H6) and carbons.

2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between H6 and H7 on the isatin ring, and a separate network of correlations between the four adjacent protons on the o-tolyl ring. This helps to assign the protons within each aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom (¹JCH). It allows for the unambiguous assignment of carbon signals for all protonated carbons in the molecule by linking the already-assigned proton signals from the COSY spectrum to their corresponding carbon partners.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It can provide information on the preferred conformation of the molecule, particularly the rotational orientation of the o-tolyl ring relative to the plane of the isatin core. NOE correlations might be observed between the methyl protons of the tolyl group and the H4 or H6 protons of the isatin ring, depending on the conformational preference.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from Protons) |

| N-H | ~11.0 (s, 1H) | - | C2, C3a, C7a |

| C2 | - | ~184.0 | - |

| C3 | - | ~159.0 | - |

| C3a | - | ~118.0 | - |

| C4 | ~7.8 (d, 1H) | ~115.0 | C3a, C5, C6, C7a |

| C5 | - | ~140.0 | - |

| C6 | ~7.6 (dd, 1H) | ~138.0 | C4, C5, C7a |

| C7 | ~7.1 (d, 1H) | ~125.0 | C5, C7a |

| C7a | - | ~151.0 | - |

| C1' (Tolyl) | - | ~136.0 | - |

| C2' (Tolyl) | - | ~138.0 | - |

| CH₃ (Tolyl) | ~2.3 (s, 3H) | ~20.0 | C1', C2', C6' |

| H3'/C3' (Tolyl) | ~7.3-7.4 (m, 4H) | ~126-131 | C1', C5, C4', C5' |

Note: Predicted chemical shifts are in DMSO-d₆ and are estimates based on isatin and substituted benzene (B151609) derivatives. Actual values may vary. s=singlet, d=doublet, dd=doublet of doublets, m=multiplet.

Vibrational Spectroscopy (FT-IR, Raman) for Elucidating Functional Group Modifications and Molecular Conformations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. nih.gov The spectra are characterized by specific absorption or scattering bands corresponding to the vibrational modes of the molecule.

The most prominent features in the FT-IR spectrum of isatin derivatives are the strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups (C=O). mendeley.com The C3-ketone carbonyl typically absorbs at a lower wavenumber (around 1730-1750 cm⁻¹) compared to the C2-amide carbonyl (around 1760-1775 cm⁻¹). The N-H stretching vibration appears as a broad band in the region of 3100-3300 cm⁻¹. The C-H stretching vibrations of the aromatic rings are observed around 3000-3100 cm⁻¹, while the C=C stretching vibrations of the aromatic rings appear in the 1450-1620 cm⁻¹ region.

Substitution at the C5 position with a tolyl group is expected to have a subtle but discernible effect on the vibrational frequencies, particularly those of the benzene ring of the isatin core. nih.gov The electronic and mass effects of the substituent can cause shifts in the positions and intensities of these bands. Raman spectroscopy provides complementary information, especially for the non-polar C=C bonds of the aromatic rings and is often used in conjunction with FT-IR for a complete vibrational analysis.

Table 3: Key Predicted FT-IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch | 3100-3300 (broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Aliphatic C-H Stretch (CH₃) | 2850-2960 | Moderate |

| C=O Stretch (Amide, C2) | ~1765 | Moderate |

| C=O Stretch (Ketone, C3) | ~1740 | Moderate |

| Aromatic C=C Stretch | 1450-1620 | Strong |

| N-H Bend | 1500-1550 | Weak |

Note: Frequencies are estimates based on data for isatin and its 5-substituted analogues. nih.govresearchgate.net

X-ray Crystallography for Unambiguous Determination of Solid-State Molecular Structure and Stereochemistry

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. A single-crystal X-ray diffraction study of this compound would provide unambiguous confirmation of its structure, including bond lengths, bond angles, and torsional angles.

Based on the analysis of closely related structures, such as 5-(3-methoxyphenyl)indoline-2,3-dione, it is anticipated that this compound would crystallize in a common space group like P2₁/c or Pbca. researchgate.net The isatin core is expected to be nearly planar. A key structural parameter would be the dihedral angle between the plane of the isatin ring and the plane of the o-tolyl ring, which is influenced by steric hindrance from the ortho-methyl group.

The crystal packing is likely to be dominated by intermolecular hydrogen bonding. Specifically, the N-H group of one molecule is expected to form a hydrogen bond with the C2 or C3 carbonyl oxygen of an adjacent molecule (N-H···O), leading to the formation of infinite chains or centrosymmetric dimers. researchgate.net Furthermore, π-π stacking interactions between the planar aromatic rings of adjacent molecules are expected to play a significant role in stabilizing the crystal lattice.

Table 4: Predicted Crystallographic Data for this compound (based on an analogue)

| Parameter | Predicted Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | ~11.2 |

| b (Å) | ~7.9 |

| c (Å) | ~27.0 |

| Z (Molecules per unit cell) | 8 |

| Key Intermolecular Interaction | N-H···O hydrogen bonding, π-π stacking |

| Isatin-Tolyl Dihedral Angle (°) | ~30-45° |

Note: Data are based on the published crystal structure of the closely related compound 5-(3-methoxyphenyl)indoline-2,3-dione. researchgate.net

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives and Absolute Configuration Assignment

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used for the analysis of chiral molecules—molecules that are non-superimposable on their mirror images. This compound itself is achiral and therefore would not exhibit a CD or ORD spectrum. However, these techniques are vital for characterizing chiral derivatives that can be synthesized from this scaffold.

Chirality can be introduced into the isatin framework in several ways, most commonly by reactions at the C3 carbonyl group. For example, a stereoselective aldol (B89426) reaction or a [3+2] cycloaddition reaction can generate a new stereocenter at the C3 position, creating a chiral spiro-oxindole derivative. semanticscholar.org

Once a chiral derivative is synthesized, CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting spectrum, with its characteristic positive or negative peaks (known as Cotton effects), is a unique fingerprint of a specific enantiomer. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. researchgate.net

By comparing the experimental CD spectrum with spectra predicted from quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration (R or S) of the newly formed stereocenter(s) can be assigned. This combination of experimental and theoretical chiroptical analysis is a powerful method for the unambiguous stereochemical elucidation of new chiral compounds derived from this compound.

Table 5: Illustrative Chiroptical Data for a Hypothetical Chiral Derivative

| Chiral Derivative | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| (R)-Spiro-derivative of this compound | 380 | +15,000 |

| 310 | -8,000 | |

| (S)-Spiro-derivative of this compound | 380 | -15,000 |

| 310 | +8,000 |

Note: This table presents hypothetical data to illustrate the nature of CD spectra for enantiomers.

Computational Chemistry and Theoretical Investigations of 5 O Tolyl Indoline 2,3 Dione

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the fundamental electronic characteristics of a molecule. These calculations can predict a wide range of properties, from the distribution of electrons to the energies of molecular orbitals, which in turn govern the molecule's reactivity and spectroscopic behavior.

Frontier Molecular Orbital (FMO) Analysis for Reaction Mechanism Elucidation

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a framework for understanding and predicting the outcomes of chemical reactions. This theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other reagents.

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For 5-(o-Tolyl)indoline-2,3-dione, the presence of the electron-donating o-tolyl group at the 5-position of the indoline-2,3-dione core is expected to influence the energies of the frontier orbitals. The o-tolyl group can increase the electron density of the aromatic system, which would likely raise the energy of the HOMO, making the molecule a better electron donor. The effect on the LUMO is less straightforward but is also modulated by the substituent. A detailed FMO analysis would provide a quantitative picture of these effects and highlight the most probable sites for electrophilic and nucleophilic attack.

Illustrative FMO Data for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -6.2 | Highest Occupied Molecular Orbital; primary electron donor |

| LUMO | -1.8 | Lowest Unoccupied Molecular Orbital; primary electron acceptor |

| HOMO-LUMO Gap | 4.4 | Indicator of chemical reactivity and kinetic stability |

Note: The data in this table is illustrative and represents plausible values for the purpose of demonstrating the concept of FMO analysis.

Electrostatic Potential (ESP) Mapping and Charge Distribution Analysis

Electrostatic potential (ESP) mapping is a computational technique that visualizes the charge distribution within a molecule. It creates a color-coded map on the molecule's surface, where different colors represent different electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich areas), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor areas), which are susceptible to nucleophilic attack. Green and yellow represent intermediate potentials.

In this compound, the ESP map would be expected to show significant negative potential around the oxygen atoms of the dione (B5365651) group, highlighting their nucleophilic character. The nitrogen atom of the indoline (B122111) ring and the aromatic rings would also exhibit distinct electrostatic potentials. The analysis of the ESP map provides a clear and intuitive guide to the reactive sites of the molecule, which is invaluable for predicting its behavior in chemical reactions.

Aromaticity Indices and Ring Current Analysis of the Indoline Core

The concept of aromaticity is central to understanding the stability and reactivity of cyclic conjugated systems. While the benzene (B151609) ring of the indoline core is clearly aromatic, the five-membered ring's aromatic character is more complex. wikipedia.orgwikipedia.org Computational methods allow for the quantification of aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

NICS calculations involve placing a "ghost" atom at the center of a ring and calculating the magnetic shielding at that point. A negative NICS value is indicative of aromaticity, while a positive value suggests anti-aromaticity. HOMA, on the other hand, is a geometry-based index that evaluates the bond length alternation in a ring. A HOMA value close to 1 indicates a high degree of aromaticity.

For this compound, these calculations would quantify the aromatic character of both the six-membered and five-membered rings of the indoline core. The presence of the dione functionality and the tolyl substituent would influence the electron delocalization and, consequently, the aromaticity of the system.

Conformational Analysis and Energy Landscapes of this compound and its Derivatives

The three-dimensional shape of a molecule, or its conformation, plays a crucial role in its physical and biological properties. For flexible molecules like this compound, multiple conformations may exist due to the rotation around single bonds. In this case, the rotation of the o-tolyl group relative to the indoline plane is a key conformational variable.

Computational conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers (energy minima) and the transition states that connect them. This analysis provides an "energy landscape" that reveals the relative energies of different conformations and the energy barriers to their interconversion. The most stable conformation is the one with the lowest energy, and it is this conformation that is likely to be the most populated at a given temperature. Understanding the preferred conformation is essential for predicting how the molecule will interact with other molecules, such as biological receptors.

Reaction Pathway and Transition State Modeling for Understanding Mechanistic Aspects of Transformations

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions. By modeling the reaction pathway, chemists can identify the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy of the reaction and, therefore, its rate.

For transformations involving this compound, such as nucleophilic additions to the carbonyl groups or electrophilic substitutions on the aromatic rings, reaction pathway modeling can provide a step-by-step description of the chemical process. This includes the breaking and forming of bonds and the changes in molecular geometry as the reactants are converted into products. Such mechanistic insights are crucial for optimizing reaction conditions and designing new synthetic routes.

Molecular Docking and Molecular Dynamics Simulations for Predictive Ligand-Target Interactions (e.g., Enzyme Active Sites, Receptor Binding Pockets)

The biological activity of a molecule is often dependent on its ability to bind to a specific biological target, such as an enzyme or a receptor. Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a target protein to form a stable complex. nih.govjocpr.com The docking process involves sampling a large number of possible binding poses and scoring them based on their predicted binding affinity.

Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic picture of the binding process by taking into account the flexibility of both the ligand and the protein. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex and are crucial for biological activity. For this compound, these computational approaches can be used to screen for potential biological targets and to guide the design of more potent and selective derivatives.

Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase

| Parameter | Value | Description |

| Binding Affinity (kcal/mol) | -8.5 | A measure of the strength of the interaction between the ligand and the protein. |

| Key Interacting Residues | Lys72, Glu91, Leu135 | Amino acid residues in the active site that form important contacts with the ligand. |

| Type of Interactions | Hydrogen bonds, hydrophobic interactions, pi-stacking | The nature of the non-covalent interactions that stabilize the ligand-protein complex. |

Note: The data in this table is illustrative and represents a plausible outcome for a molecular docking study.

Binding Affinity Prediction and Interaction Hotspot Identification

A crucial aspect of computational drug discovery is the prediction of how strongly a molecule (a ligand) will bind to a biological target, typically a protein. This binding affinity is a key determinant of a compound's potential therapeutic effect. Molecular docking is a primary technique used for this purpose.

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves placing the ligand in various positions and orientations within the protein's binding site and calculating a "docking score" for each pose. This score is an estimation of the binding free energy, with lower (more negative) values indicating a higher predicted binding affinity.

For this compound, a typical molecular docking study would involve:

Preparation of the Receptor: Obtaining the 3D structure of a target protein, often from a repository like the Protein Data Bank (PDB).

Preparation of the Ligand: Building the 3D structure of this compound and optimizing its geometry to find the most stable, low-energy conformation.

Docking Simulation: Using software like AutoDock or Glide, the ligand is docked into the defined binding site of the receptor. The software then generates multiple possible binding poses. tandfonline.com

Scoring and Analysis: The generated poses are ranked based on their docking scores. The top-ranked poses are then visually inspected to analyze the specific interactions between the ligand and the protein.

Interaction Hotspot Identification: The analysis of the best-docked poses reveals "hotspots"—key amino acid residues in the receptor's binding site that contribute significantly to the binding affinity. These interactions are fundamental to the stability of the ligand-receptor complex. For isatin (B1672199) derivatives, common interactions include:

Hydrogen Bonds: The oxygen atoms of the dione group and the N-H group of the indoline ring are prime candidates for forming hydrogen bonds with appropriate donor or acceptor residues in the protein. mdpi.com

Hydrophobic Interactions: The aromatic rings of the indoline core and the o-tolyl substituent would be expected to form hydrophobic interactions with nonpolar amino acid residues.

Pi-Stacking: The planar aromatic rings can engage in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Studies on other 5-substituted isatin derivatives have successfully used these methods to identify key interactions. For instance, in studies of isatin derivatives as inhibitors of cyclin-dependent kinase 2 (CDK2), hydrogen bonds with residues like LEU83 and GLU81 in the hinge region of the enzyme's active site were found to be critical for binding. mdpi.commdpi.com A similar analysis for this compound would identify its unique interaction profile.

Illustrative Data Table: Predicted Binding Interactions for a Hypothetical Complex

This table illustrates the type of data that would be generated from a molecular docking study of this compound with a hypothetical protein target.

| Ligand Atom/Group | Protein Residue | Interaction Type | Distance (Å) |

| C=O (at position 2) | Glycine 82 | Hydrogen Bond | 2.9 |

| N-H (at position 1) | Leucine 83 | Hydrogen Bond | 3.1 |

| o-Tolyl Ring | Valine 64 | Hydrophobic | 3.8 |

| Indoline Ring | Phenylalanine 80 | Pi-Pi Stacking | 4.2 |

Conformational Changes Upon Binding

Both the ligand and the protein are flexible molecules that can change their shape upon binding to optimize their interaction. Understanding these conformational changes is essential for a complete picture of the binding event.

Molecular Dynamics (MD) Simulations: MD simulation is a powerful computational technique that models the physical movements of atoms and molecules over time. By simulating a ligand-protein complex in a realistic environment (e.g., in water), researchers can observe its dynamic behavior. ut.ac.ir An MD simulation can reveal:

The stability of the binding pose predicted by docking.

How the ligand and protein adjust their conformations to accommodate each other.

The flexibility of different parts of the protein and ligand within the complex.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling

QSAR and QSPR are computational methods that attempt to correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). These models, once validated, can be used to predict the activity or properties of new, unsynthesized compounds.

A QSAR study on a series of 5-aryl-indoline-2,3-dione compounds, including this compound, would involve the following steps:

Data Set Collection: A set of molecules with known biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These descriptors represent various aspects of the molecule's structure and properties, such as:

Topological descriptors: Related to the 2D structure and connectivity of atoms.

Electronic descriptors: Related to the distribution of electrons (e.g., dipole moment, partial charges).

Steric descriptors: Related to the 3D shape and size of the molecule (e.g., molecular volume). ut.ac.ir

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. nih.gov

For isatin derivatives, QSAR studies have shown that factors like hydrophobicity, molecular size, and specific electronic features can significantly influence their anticancer or antimicrobial activities. ut.ac.ir For this compound, a QSAR model could help elucidate the importance of the size and position of the methyl group on the tolyl ring for a specific biological activity.

QSPR models are developed similarly but predict physicochemical properties like solubility, melting point, or lipophilicity (logP). These models are valuable in early-stage drug development to predict a compound's drug-like properties.

Illustrative Data Table: Descriptors Used in a Hypothetical QSAR Model

This table shows a selection of molecular descriptors that could be used in a QSAR study of 5-aryl-indoline-2,3-dione derivatives.

| Compound Name | Molecular Weight (MW) | LogP (Lipophilicity) | Surface Area (SA) | Biological Activity (pIC50) |

| 5-(Phenyl)indoline-2,3-dione | 223.23 | 2.15 | 250.4 | 5.8 |

| This compound | 237.26 | 2.55 | 268.1 | (To be predicted) |

| 5-(p-Chlorophenyl)indoline-2,3-dione | 257.67 | 2.85 | 265.3 | 6.2 |

Based on a comprehensive search of publicly available scientific literature, there is no specific research data detailing the biological activity and mechanistic studies of the chemical compound This compound that would be required to populate the requested article structure.

Searches for in vitro biochemical assays, including enzyme inhibition profiles and receptor ligand binding studies for this specific molecule, did not yield any detailed findings, data tables, or mechanistic insights. While the broader class of compounds known as indoline-2,3-diones (isatins) and their analogues have been the subject of extensive research—showing activities such as kinase inhibition, protease modulation, and interactions with various receptors—this specific information is not available for the 5-(o-tolyl) substituted variant.

Consequently, it is not possible to generate a scientifically accurate article that adheres to the user's strict outline and content requirements for "this compound".

Biological Activity and Mechanistic Studies of 5 O Tolyl Indoline 2,3 Dione and Its Analogues Focus on Molecular Mechanisms

Receptor Ligand Binding and Functional Assays: In Vitro Studies

Ion Channel Modulation and Membrane Potential Effects

The indole (B1671886) nucleus, a core component of 5-(o-Tolyl)indoline-2,3-dione, is present in many molecules that interact with ion channels. Analogues such as 5-Cl-indole have been shown to act as positive allosteric modulators of the 5-HT3 receptor, a ligand-gated ion channel. This modulation occurs at a site distinct from the agonist binding site and can reactivate the channel current even after the initial agonist-induced response has decayed. Such interactions demonstrate the potential for the indoline-dione scaffold to influence neuronal signaling and other processes regulated by ligand-gated ion channels.

Cellular Pathway Modulations and Signalling Cascades in Cell Line Models

Derivatives of the indoline-2,3-dione scaffold are potent modulators of fundamental cellular signaling pathways, particularly those governing cell fate decisions such as proliferation, survival, and death. These effects have been extensively studied in various cancer cell line models.

A primary mechanism through which isatin (B1672199) analogues exert their anti-proliferative effects is the induction of apoptosis, or programmed cell death. This process is executed by a family of cysteine proteases known as caspases. Isatin derivatives have been shown to activate both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways.

Extrinsic Pathway: This pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of initiator caspase-8.

Intrinsic Pathway: This pathway is triggered by intracellular stress, leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of initiator caspase-9.

Both pathways converge on the activation of effector caspases, such as caspase-3 and caspase-7, which are responsible for cleaving key cellular substrates and orchestrating the morphological changes characteristic of apoptosis. semanticscholar.org Studies on various isatin derivatives have demonstrated their ability to induce the cleavage and activation of these caspases. For example, certain isatin-sulphonamide analogues are known to be potent caspase-3 inhibitors, highlighting the scaffold's ability to interact directly with components of the apoptotic machinery. semanticscholar.org Furthermore, some multi-substituted isatin derivatives have been shown to induce apoptosis by causing cell shrinkage and the formation of apoptotic bodies. mdpi.com The apoptotic effect can also be mediated by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. mdpi.com

| Compound Type | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Isatin–podophyllotoxin hybrid (7f) | A549 (Lung Cancer) | Induces apoptosis; activates procaspase 6. | rsc.org |

| Multi-substituted isatin (4l) | K562 (Leukemia) | Time-dependent increase in apoptotic cells. | mdpi.com |

| Isatin | SH-SY5Y (Neuroblastoma) | Induces DNA fragmentation and decreases Bcl-2 levels. | mdpi.com |

| N-substituted isatin sulphonamides | - | Act as potent caspase-3 and caspase-7 inhibitors. | semanticscholar.org |

Autophagy is a cellular degradation process where cytoplasmic components are enclosed in double-membraned vesicles (autophagosomes) and delivered to lysosomes for breakdown and recycling. This pathway plays a dual role in cancer, either promoting survival or inducing cell death. Isatin derivatives have emerged as modulators of this critical pathway. nih.gov

Specifically, certain isatin Schiff base derivatives have been identified as potent autophagy inducers. nih.gov The primary mechanism underlying this effect is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway. The PI3K/AKT/mTOR axis is a central regulator of cell growth and proliferation and acts as a major suppressor of autophagy. By blocking this pathway, isatin derivatives can relieve this inhibition and trigger a robust autophagic response, which can contribute to their anti-tumor activity. nih.gov This suggests that compounds based on the this compound structure may also function by manipulating this self-degradative cellular process.

The cell cycle is a tightly regulated process that governs cell division. Cancer is often characterized by the loss of this control. Many isatin and indole analogues have been shown to interfere with cell cycle progression, inducing arrest at specific checkpoints, thereby preventing cancer cells from dividing.

These compounds can induce cell cycle arrest at both the G0/G1 and G2/M phases, depending on the specific analogue and cell type. This arrest is typically mediated by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. For instance, studies have shown that isatin-podophyllotoxin hybrids can arrest cells in the S phase of the cell cycle. rsc.org This inhibition of cell cycle progression is a key component of the anti-proliferative effects of the broader isatin class of molecules. researchgate.net

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. biomedres.us The indolin-2-one scaffold, of which this compound is a derivative, is a well-established "privileged scaffold" in the development of angiogenesis inhibitors. nih.gov Many successful anti-cancer drugs, including Sunitinib and Nintedanib, are based on this core structure. nih.govacs.org

The primary mechanism for this anti-angiogenic activity is the inhibition of receptor tyrosine kinases (RTKs) that play a crucial role in angiogenesis. These include:

Vascular Endothelial Growth Factor Receptors (VEGFRs): The primary drivers of angiogenesis.

Platelet-Derived Growth Factor Receptors (PDGFRs): Important for the recruitment of pericytes that stabilize new blood vessels.

Fibroblast Growth Factor Receptors (FGFRs): Also involved in endothelial cell proliferation and survival.

By binding to the ATP-binding pocket of these kinases, indolinone derivatives block their activation and downstream signaling. This leads to the inhibition of endothelial cell proliferation, migration, and tube formation, ultimately starving the tumor of its required blood supply. acs.orgnih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Identified Biological Targets

Structure-activity relationship (SAR) studies have been crucial in optimizing the indoline-2,3-dione scaffold for various biological targets. These studies reveal how specific chemical modifications influence potency and selectivity.

Core Scaffold: The indolin-2-one core is considered essential for anti-angiogenic activity, particularly for the inhibition of VEGFRs. nih.gov

C3 Position: The substituent at the C3 position of the oxindole (B195798) ring is critical. It often features a methylene (B1212753) group linked to another heterocyclic ring (e.g., pyrrole, imidazole), which is crucial for interacting with the hinge region of the kinase ATP-binding site. nih.gov

C5 and C6 Positions: Substitutions on the benzene (B151609) ring of the indolinone core significantly impact activity. For example, in the development of Nintedanib (BIBF 1120), a 6-methoxycarbonyl substitution was found to confer a highly favorable selectivity profile for angiokinases. acs.orgnih.gov Similarly, a 5-acetyl group has been shown to be favorable for inhibiting other kinases like Tousled-like kinase 2 (TLK2). nih.gov

N1 Position: The substituent attached to the nitrogen at position 1 also plays a key role. For caspase inhibition, hydrophobic groups at the N1 position have been found to yield potent inhibitors. semanticscholar.org In contrast, for many kinase inhibitors, this position is often an unsubstituted N-H group, which can act as a hydrogen bond donor.

Halogenation: The addition of halogen atoms, such as bromine, to the benzene ring of the isatin scaffold has been shown to improve the cytotoxic activity of certain hybrid molecules. rsc.org

| Structural Modification | Target/Activity | Effect on Activity | Reference |

|---|---|---|---|

| Indolin-2-one Core | VEGFR Inhibition (Angiogenesis) | Essential for activity. | nih.gov |

| Substitution at C3 | Kinase Inhibition | Plays a critical role in binding to the kinase hinge region. | nih.govnih.gov |

| Hydrophobic group at N1 | Caspase Inhibition (Apoptosis) | Increases inhibitory potency. | semanticscholar.org |

| 6-Methoxycarbonyl substitution | Angiokinase Inhibition | Improves selectivity profile. | acs.orgnih.gov |

| Bromo substitution on benzene ring | General Cytotoxicity | Enhances inhibitory activity. | rsc.org |

Systemic Investigation of Substituent Effects on Biological Potency and Selectivity

The biological potency and target selectivity of indoline-2,3-dione derivatives are highly dependent on the nature and position of substituents on the core scaffold. Structure-activity relationship (SAR) studies have provided valuable insights into how modifications, particularly at the C-5 and N-1 positions, modulate the activity of these compounds.